2,6-Dichloro-3-(2-nitroethenyl)quinoline
Description
2,6-Dichloro-3-(2-nitroethenyl)quinoline is a halogenated quinoline derivative characterized by chlorine substituents at positions 2 and 6 of the quinoline core and a nitroethenyl group (-CH=CH-NO₂) at position 2. This compound’s structural uniqueness lies in its substitution pattern: while many biologically active quinolines (e.g., chloroquine, hydroxychloroquine) feature substituents at the 4-position (e.g., piperazine or oxazine rings) , this molecule diverges with substitutions at positions 2, 6, and 3.
Properties
CAS No. |
182050-35-7 |
|---|---|
Molecular Formula |
C11H7Cl2N2O2 |
Synonyms |
E-2,6-DICHLORO-3-(2-NITRO)VINYLQUINOLINE |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Quinoline Derivatives
Key Observations :
- Substitution Patterns: Unlike chloroquine derivatives, which prioritize substitution at the 4-position for antimalarial activity , this compound’s 3-nitroethenyl group may confer distinct electronic properties (e.g., enhanced electrophilicity) suitable for non-biological applications like materials science.
- Electron-Withdrawing Effects: The nitroethenyl group in the target compound contrasts with the electron-donating methyl and allyloxy groups in 4-(3,3-Dichloro-allyloxy)-2,6-dimethyl-quinoline, leading to differences in reactivity and stability .
Spectral and Reactivity Comparisons
- NMR Shifts: In quinoline derivatives, substituents at the 3-position (e.g., nitroethenyl) induce significant downfield shifts in adjacent protons due to electron withdrawal. For example, 2,3-diphenylquinoxaline derivatives show δ 6.01 ppm signals for NH₂ groups after nitro reduction , whereas nitroethenyl groups may cause shifts >δ 8.0 ppm for adjacent protons.
- Synthetic Pathways: Traditional quinoline syntheses (e.g., Doebner–Miller route) often require prolonged heating, but microwave-assisted methods (e.g., for 4-chloroquinolines) reduce reaction times from hours to minutes . The nitroethenyl group in the target compound may necessitate specialized conditions (e.g., nitroalkene coupling) compared to simpler dichloroquinolines .
Preparation Methods
Vilsmeier-Haack Reaction for 3-Formylquinoline Intermediates
The Vilsmeier-Haack reaction is pivotal for introducing a formyl group at position 3 of the quinoline ring. As demonstrated in the synthesis of 2-chloro-3-formyl-8-methylquinoline, this method involves:
-
Reagents : Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) form the Vilsmeier-Haack reagent.
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Mechanism : The reaction proceeds via electrophilic substitution, where the in situ-generated chloroiminium ion attacks the electron-rich aromatic ring of substituted acetanilides.
-
Conditions : Reflux at 80–90°C for 6–8 hours, followed by quenching in ice-cold water and recrystallization from ethyl acetate.
For 2,6-dichloro-3-(2-nitroethenyl)quinoline, the starting material would require an aniline derivative with substituents that direct chlorination to positions 2 and 6 post-formylation.
Skraup Reaction for Quinoline Backbone Formation
The Skraup reaction, though less directly applicable here, remains a classical approach for quinoline synthesis. It involves:
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Reagents : Glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).
-
Mechanism : Dehydration of glycerol yields acrolein, which undergoes Michael addition with aniline derivatives, followed by cyclization and oxidation.
-
Limitations : Harsh acidic conditions may degrade sensitive functional groups like nitroethenyl, making this method less suitable for late-stage functionalization.
Chlorination Strategies: Introducing Halogen Substituents
The incorporation of chlorine atoms at positions 2 and 6 is achieved through nucleophilic aromatic substitution or direct chlorination of hydroxylated precursors.
Chlorination of Hydroxylated Intermediates
A method analogous to the synthesis of 2,6-dichloro-3-nitropyridine involves:
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Precursor Synthesis : 2,6-Dihydroxy-3-nitropyridine is prepared via 1,4-addition of 2-nitroacetate and 2-haloacrylate, followed by cyclization with ammonia.
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Chlorination : Treatment with chlorinating agents (e.g., POCl₃, SOCl₂) at 40–120°C replaces hydroxyl groups with chlorine.
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Key Conditions : Excess POCl₃ (5–10 equiv) in dichloromethane or chlorobenzene, with reaction times of 2–10 hours.
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Yield Optimization : Higher temperatures (90–120°C) improve conversion but risk decomposition of the nitroethenyl group.
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Directing Chlorine Substitution
Regioselectivity in chlorination is governed by:
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Electronic Effects : Electron-withdrawing groups (e.g., nitro) deactivate specific positions, directing chlorination to electron-rich sites.
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Steric Effects : Bulky substituents at position 3 (nitroethenyl) may hinder chlorination at adjacent positions.
The introduction of the nitroethenyl group at position 3 relies on the Henry reaction (nitroaldol reaction), followed by dehydration.
Henry Reaction on 3-Formylquinoline
-
Reaction Setup :
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Substrates : 3-Formylquinoline derivatives and nitromethane.
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Base : Alkali metal hydroxides (e.g., KOH) or amines (e.g., triethylamine).
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Solvent : Ethanol or methanol under anhydrous conditions.
-
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Mechanism :
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Deprotonation of nitromethane forms a nitronate ion, which attacks the aldehyde carbonyl.
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Protonation yields a β-nitro alcohol intermediate.
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Dehydration :
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Acidic Conditions : HCl or H₂SO₄ catalyzes the elimination of water, forming the nitroethenyl group.
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Thermal Activation : Heating at 80–100°C in toluene or xylene drives dehydration.
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Stereochemical Control
The E-configuration of the nitroethenyl group is favored due to:
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Conjugation Stabilization : The planar arrangement minimizes steric hindrance between the nitro group and quinoline ring.
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Reaction Conditions : Acidic dehydration promotes thermodynamic control, favoring the trans isomer.
Integrated Synthetic Pathways
Two primary routes emerge for the synthesis of this compound:
Pathway A: Formylation → Chlorination → Henry Reaction
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Step 1 : Synthesize 3-formylquinoline via Vilsmeier-Haack reaction.
-
Step 2 : Chlorinate hydroxyl groups at positions 2 and 6 using POCl₃.
-
Step 3 : Perform Henry reaction on the 3-formyl group, followed by dehydration.
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Advantage : Sequential functionalization minimizes interference between chlorination and nitroethenyl groups.
-
Challenge : Ensuring the formyl group survives chlorination conditions.
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Pathway B: Chlorination → Formylation → Henry Reaction
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Step 1 : Prepare 2,6-dichloroquinoline via Skraup or Gould-Jacobs reaction.
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Step 2 : Introduce formyl group at position 3 using directed ortho-metalation (DoM) or Friedel-Crafts acylation.
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Step 3 : Apply Henry reaction and dehydration.
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Advantage : Early chlorination avoids exposing the nitroethenyl group to harsh reagents.
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Challenge : Low reactivity of dichloroquinoline in formylation reactions.
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Comparative Analysis of Methods
Challenges and Optimization Strategies
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Regioselectivity in Chlorination : Use of directing groups (e.g., nitro) or protective strategies for sensitive functionalities.
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Nitroethenyl Stability : Avoid prolonged exposure to strong acids or bases post-dehydration.
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Scalability : Continuous-flow systems may improve safety and yield in chlorination steps .
Q & A
Basic: What are the optimal synthetic routes for 2,6-Dichloro-3-(2-nitroethenyl)quinoline, and what key intermediates should be prioritized?
Methodological Answer:
The synthesis typically involves halogenation and nitration steps on a quinoline backbone. A viable route starts with 2,6-dichloroquinoline as the core structure. The nitroethenyl group can be introduced via a Heck coupling or nucleophilic substitution using nitroethylene derivatives. For example, describes a method where KOtBu in THF facilitates coupling reactions with chloromethyl intermediates. Key intermediates include:
- 2,6-Dichloro-3-(chloromethyl)quinoline : Used for further functionalization via substitution.
- Nitroethylene precursors : React with chlorinated intermediates under palladium catalysis (e.g., Pd(PPh₃)₄) for C–C bond formation.
Prioritize intermediates with stable leaving groups (e.g., Cl) at the 3-position for efficient nitroethenyl attachment .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the nitroethenyl group’s presence (e.g., vinyl proton signals at δ 7.5–8.5 ppm and nitro group deshielding effects).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify NO₂ stretching vibrations (~1520 cm⁻¹ and 1350 cm⁻¹).
- HPLC with UV detection : Monitor purity, leveraging the quinoline moiety’s strong UV absorption at 254 nm.
Cross-reference with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities, as demonstrated in for related quinoline derivatives .
Advanced: How can researchers resolve contradictions in reactivity data for the nitroethenyl group in this compound?
Methodological Answer:
Contradictions often arise from solvent polarity, steric effects, or competing reaction pathways. To address this:
Kinetic Studies : Compare reaction rates in polar (e.g., DMF) vs. nonpolar solvents (e.g., THF) to assess solvent-dependent pathways.
Computational Modeling : Use DFT calculations to map potential energy surfaces for nitroethenyl reactions (e.g., cycloadditions vs. nucleophilic attacks).
Isolation of Byproducts : Employ LC-MS or preparative TLC to identify side products, as seen in ’s synthesis of quinoline derivatives .
Substituent Effects : Modify the quinoline backbone (e.g., electron-withdrawing Cl groups) to stabilize transition states, referencing ’s work on substituted vinylquinolines .
Advanced: What strategies are effective for studying the compound’s electronic properties and their impact on biological activity?
Methodological Answer:
- Electrochemical Analysis : Cyclic voltammetry to measure redox potentials of the nitro group, which influences electron-deficient behavior.
- X-ray Crystallography : Resolve crystal structures to correlate nitroethenyl geometry with π-π stacking interactions (e.g., highlights π-π interactions in quinoline derivatives) .
- QSAR Modeling : Link electronic parameters (e.g., Hammett σ constants) to bioactivity data. For example, notes antiproliferative activity in related quinolines, suggesting nitro groups enhance DNA intercalation .
- Fluorescence Quenching Assays : Probe interactions with biomolecules (e.g., albumin) using fluorescence spectroscopy.
Basic: How should researchers design stability studies for this compound under varying conditions?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Photostability : Expose samples to UV light (e.g., 365 nm) and monitor degradation via HPLC.
- Hydrolytic Stability : Test in buffers (pH 1–12) at 37°C for 48 hours; nitroethenyl groups are prone to hydrolysis under alkaline conditions.
- Oxidative Stability : Use H₂O₂ or radical initiators (e.g., AIBN) to simulate oxidative stress.
Reference ’s safety protocols for handling reactive quinoline derivatives .
Advanced: What mechanistic insights guide the optimization of this compound in catalytic applications?
Methodological Answer:
- Catalytic Cycloadditions : The nitroethenyl group participates in [4+2] Diels-Alder reactions. Optimize conditions (e.g., Lewis acids like ZnCl₂) to enhance regioselectivity.
- Cross-Coupling Reactions : Use Pd catalysts for Suzuki-Miyaura couplings, leveraging the chloro substituents as leaving groups. highlights similar coupling strategies for pyridine derivatives .
- Electron-Transfer Mechanisms : Study single-electron transfer (SET) pathways using EPR spectroscopy, particularly under photoirradiation.
Basic: What are the safety and handling protocols for this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of toxic vapors ( and emphasize respiratory protection for quinoline derivatives) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes (per ’s guidelines) .
Advanced: How can computational methods predict the bioactivity of this compound derivatives?
Methodological Answer:
- Molecular Docking : Simulate binding to target proteins (e.g., topoisomerases) using AutoDock Vina. ’s antiproliferative data for pyrroloquinolines can guide target selection .
- ADMET Prediction : Use tools like SwissADME to forecast absorption, metabolism, and toxicity.
- Machine Learning : Train models on existing quinoline bioactivity datasets (e.g., ChEMBL) to prioritize derivatives for synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
